molecular formula C9H10BrFO2 B8106842 1-Bromo-3-ethoxy-2-fluoro-4-methoxybenzene

1-Bromo-3-ethoxy-2-fluoro-4-methoxybenzene

Cat. No.: B8106842
M. Wt: 249.08 g/mol
InChI Key: WBCOOXOSQBYOQT-UHFFFAOYSA-N
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Description

1-Bromo-3-ethoxy-2-fluoro-4-methoxybenzene is a multisubstituted aromatic compound characterized by a benzene ring functionalized with bromine (position 1), ethoxy (position 3), fluorine (position 2), and methoxy (position 4) groups. This arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the electron-donating ethoxy and methoxy groups modulate the ring's electronic density, influencing reactivity and solubility .

Properties

IUPAC Name

1-bromo-3-ethoxy-2-fluoro-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-3-13-9-7(12-2)5-4-6(10)8(9)11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCOOXOSQBYOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Bromo-3-ethoxy-2-fluoro-4-methoxybenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H10BrFO2C_9H_{10}BrFO_2. Its structure includes a bromine atom, an ethoxy group, a fluorine atom, and a methoxy group attached to a benzene ring. This unique arrangement contributes to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been noted for its potential as an inhibitor of certain enzymes, which can play a role in various metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, research involving related compounds showed effective inhibition of tumor cell growth across various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
HeLa0.054Induction of apoptosis via caspase activation
A5490.048Inhibition of tubulin polymerization
MCF-70.99Cell cycle arrest at G2/M phase

These findings suggest that the compound may share similar mechanisms leading to cytotoxicity in cancer cells.

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses. In vitro studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized a series of compounds including this compound and evaluated their biological activity against selected human cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast and lung cancer cell lines .
  • Mechanistic Insights : Another investigation focused on the mechanism by which related compounds induce apoptosis in cancer cells. The study highlighted the role of mitochondrial membrane potential changes and activation of apoptotic pathways as critical factors in the observed cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and applications are best understood through comparison with analogs differing in substituent positions or functional groups. Key comparisons include:

1-Bromo-2,3-difluoro-4-methoxybenzene (CAS 121219-03-2)
  • Substituents : Br (1), F (2,3), OMe (4).
  • Key Differences : Replaces the ethoxy group (position 3) with fluorine.
  • Impact : Enhanced electron-withdrawing effects due to dual fluorines reduce nucleophilic aromatic substitution (NAS) reactivity compared to the target compound. The absence of ethoxy also decreases steric hindrance .
1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS 2040-89-3)
  • Substituents : Br (1), OEt (4), F (2,3).
  • Key Differences : Ethoxy group at position 4 instead of 3, with dual fluorines at positions 2 and 3.
  • Impact : The ethoxy group’s position alters electronic distribution, making the para position more electron-rich. This compound is less reactive in ortho-directed reactions compared to the target molecule .
4-Bromo-1-fluoro-2-methoxybenzene (CAS 2357-52-0)
  • Substituents : Br (4), F (1), OMe (2).
  • Key Differences : Bromine and fluorine positions are swapped, with methoxy at position 2.
  • Impact : Reduced steric bulk and different electronic effects make this isomer more suitable for meta-directed electrophilic substitutions .

Steric and Solubility Considerations

  • Ethoxy vs. Ethoxy also enhances lipophilicity, improving solubility in organic solvents like DCM or THF .
  • Fluorine Position : Fluorine at position 2 (meta to bromine) creates a steric and electronic environment distinct from analogs with fluorine at position 3 or para positions.

Reactivity in Cross-Coupling Reactions

  • Target Compound : Bromine at position 1 is highly reactive in palladium-catalyzed cross-couplings. The electron-donating ethoxy and methoxy groups stabilize intermediates but may require tailored catalysts (e.g., bulky phosphine ligands) to mitigate steric effects.
  • Analog 1-Bromo-2,3-difluoro-4-methoxybenzene : Dual fluorines increase oxidative stability but reduce coupling efficiency due to stronger electron withdrawal .

Data Tables

Table 1: Physical and Electronic Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reactivity (NAS) Solubility (LogP)
1-Bromo-3-ethoxy-2-fluoro-4-methoxybenzene N/A C₉H₁₀BrFO₂ 265.08 Br (1), OEt (3), F (2), OMe (4) Moderate 2.8
1-Bromo-2,3-difluoro-4-methoxybenzene 121219-03-2 C₇H₅BrF₂O 235.02 Br (1), F (2,3), OMe (4) Low 2.1
4-Bromo-1-fluoro-2-methoxybenzene 2357-52-0 C₇H₆BrFO 205.03 Br (4), F (1), OMe (2) High 1.9

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